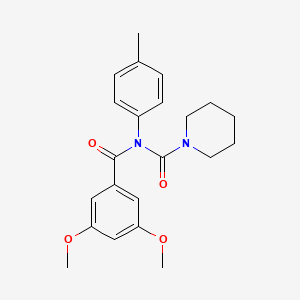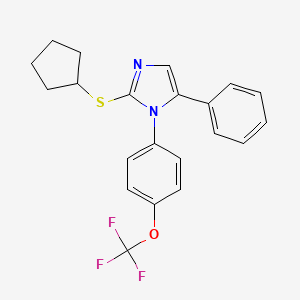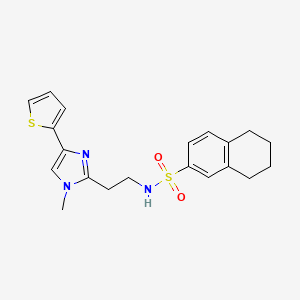
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Sulfonamides, including those with complex structures similar to the specified compound, have shown promising antitumor activities. Studies highlight the exploration of sulfonamides in targeting specific cancer-related enzymes and receptors. Notably, novel sulfonamides have been developed as tyrosine kinase inhibitors, displaying significant antitumor properties. These inhibitors, such as pazopanib, demonstrate efficacy against a variety of tumors by targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), among others (Carta, Scozzafava, & Supuran, 2012).
Antibacterial and Antimicrobial Effects
Sulfonamides have long been recognized for their antibacterial and antimicrobial effects. Recent research continues to explore sulfonamides that contain thiophene or chromene moieties, focusing on their potential antibacterial properties. These studies aim to elucidate the structural relationships that enhance antibacterial efficacy, providing insights into the development of new sulfonamide-based antimicrobials (Rathore et al., 2021).
Environmental and Analytical Applications
Sulfonamides, due to their widespread use and persistence, have become of interest in environmental science, particularly in understanding their fate and impact in ecosystems. Analytical methods for detecting sulfonamides in environmental samples have been developed, employing techniques like capillary electrophoresis. This research is crucial for monitoring and managing the environmental presence of sulfonamides, which can influence microbial resistance patterns and ecosystem health (Hoff & Kist, 2009).
Antioxidant Capacity
Sulfonamides have also been investigated for their antioxidant capacity. The ABTS/PP decolorization assay, a method used to measure antioxidant capacity, involves reactions that can be influenced by sulfonamides. Understanding these interactions can provide insights into the potential antioxidant applications of sulfonamides and contribute to the development of new antioxidant agents (Ilyasov et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that this compound may also interact with targets involved in mood regulation, but more research is needed to confirm this.
Mode of Action
It’s synthesized through nucleophilic and amidation reactions . This suggests that it might interact with its targets through similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of antidepressant molecules , which typically affect monoamine neurotransmitter pathways. Therefore, it’s possible that this compound may also influence similar pathways, but more research is needed to confirm this.
Result of Action
Given its potential role in the synthesis of antidepressant molecules , it might have effects on neuronal function and mood regulation. More research is needed to confirm these effects.
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-23-14-18(19-7-4-12-26-19)22-20(23)10-11-21-27(24,25)17-9-8-15-5-2-3-6-16(15)13-17/h4,7-9,12-14,21H,2-3,5-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWPDUYYPLEBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2576528.png)
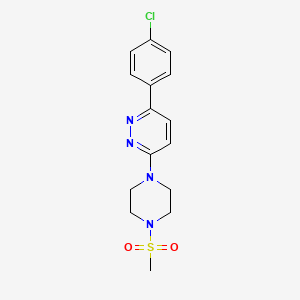
![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)
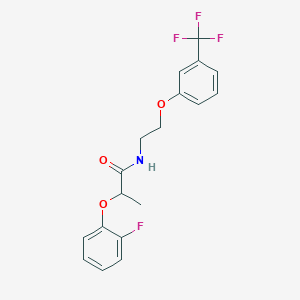
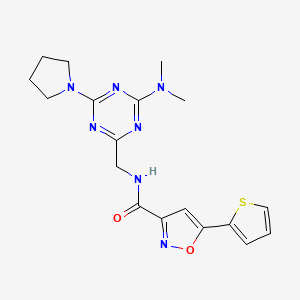
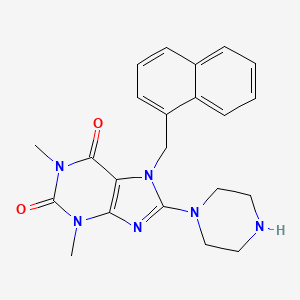

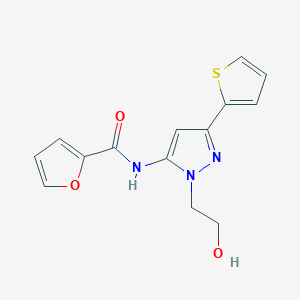
![2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2576542.png)
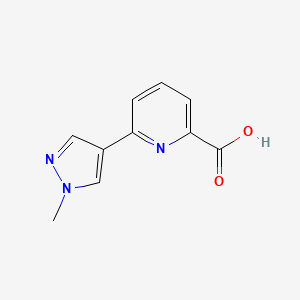

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2576547.png)
